molecular formula C22H23Cl2N3O2S B2953549 (3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1217083-17-4

(3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2953549
CAS RN: 1217083-17-4
M. Wt: 464.41
InChI Key: FNIHTSRECQQYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel Mannich base . It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The compound is obtained in good yield via a three-step protocol . The product is purified by crystallization from 96% ethanol . The synthesis involves aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .


Molecular Structure Analysis

The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .


Physical And Chemical Properties Analysis

The compound is characterized by 1H NMR, 13C NMR, IR, and HRMS spectra . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .

Scientific Research Applications

Antimicrobial Research

Compounds containing piperazine have been studied for their antimicrobial properties, including antibacterial and antifungal activities. The methoxyphenyl group could also contribute to these properties, making this compound potentially useful in researching new antimicrobial agents .

Anticancer Studies

Thiazole derivatives have been explored for their anticancer activities. The presence of a thiazol-2-yl group in the compound could indicate potential use in synthesizing new anticancer agents or studying their mechanisms of action .

Anti-HIV Research

Indole derivatives, which share some structural similarities with the given compound, have been investigated for their anti-HIV properties. Molecular docking studies of such compounds could be relevant for anti-HIV research .

Antipsychotic and Antidepressant Medication Development

Piperazine is a common moiety in antipsychotic and antidepressant drugs. Research into new drugs with improved efficacy and fewer side effects could involve this compound .

Anti-inflammatory and Anticoagulant Drug Research

The pharmacological profile of piperazine derivatives includes anti-inflammatory and anticoagulant effects, suggesting possible research applications in these areas .

Antidiabetic Drug Discovery

Compounds with piperazine structures have been associated with antidiabetic drug development, potentially making this compound useful in related pharmacological studies .

Molecular Modelling and Drug Design

The structural features of this compound make it a candidate for molecular modelling studies to predict interactions with biological targets, aiding in drug design processes .

Synthesis of Novel Organic Compounds

The unique structure of this compound could be used in synthetic chemistry research to develop new organic molecules with specific desired properties .

properties

IUPAC Name

(3-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S.ClH/c1-28-19-7-5-16(6-8-19)20-15-29-21(24-20)14-25-9-11-26(12-10-25)22(27)17-3-2-4-18(23)13-17;/h2-8,13,15H,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIHTSRECQQYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.